2'-Methylbiphenyl-4-methylamine
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Overview
Description
2’-Methyl-biphenyl-4-methanamine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where a methyl group is attached to the second carbon of one phenyl ring, and a methanamine group is attached to the fourth carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-methyl-biphenyl-4-methanamine can be achieved through several methods. One common approach involves the reaction of 2-cyano-4’-methylbiphenyl with reducing agents such as lithium aluminum hydride (LiAlH4) to yield the desired amine . Another method involves the use of halogenoalkanes and ammonia in ethanol under sealed conditions to produce primary amines .
Industrial Production Methods
Industrial production of 2’-methyl-biphenyl-4-methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with catalysts, followed by purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-biphenyl-4-methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2’-Methyl-biphenyl-4-methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2’-methyl-biphenyl-4-methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-biphenyl-4-methanamine: Similar structure but with the methyl group on the fourth carbon.
2’-Cyano-biphenyl-4-methanamine: Contains a cyano group instead of a methyl group.
Uniqueness
2’-Methyl-biphenyl-4-methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a methanamine group on the biphenyl scaffold provides distinct properties compared to other biphenyl derivatives .
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
[4-(2-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,10,15H2,1H3 |
InChI Key |
JXWIVYXYPMEIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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